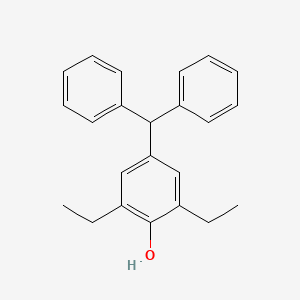

4-(Diphenylmethyl)-2,6-diethylphenol

Description

Historical Trajectories and Modern Relevance of Substituted Phenol (B47542) Chemistry in Academic Research

The study of substituted phenols has a rich history, dating back to the early days of organic chemistry. Initially investigated for their antiseptic properties and as precursors for dyes, the scope of research into substituted phenols has expanded dramatically over the decades. researchgate.net A significant milestone in this journey was the development of sterically hindered phenols, which are characterized by the presence of bulky alkyl groups at the ortho positions relative to the hydroxyl group. researchgate.netsemanticscholar.org This structural feature imparts remarkable stability to the corresponding phenoxyl radicals, a property that forms the basis of their widespread use as antioxidants. nih.govsemanticscholar.org

Historically, research focused on understanding the structure-activity relationships of these compounds, particularly their efficacy as radical scavengers. semanticscholar.org The insights gained from these early studies laid the groundwork for the development of a plethora of commercially important antioxidants used to prevent the oxidative degradation of polymers, fuels, and food products. nih.gov

In the modern era, the relevance of substituted phenol chemistry in academic research continues to grow, albeit with a shift in focus towards more sophisticated applications. Current research endeavors are exploring the use of sterically hindered phenols in areas such as:

Materials Science: As monomers for high-performance polymers and as stabilizers for advanced materials.

Catalysis: As ligands for metal catalysts, where the steric bulk can be used to control the selectivity of chemical reactions.

Medicinal Chemistry: As scaffolds for the development of novel therapeutic agents, leveraging their ability to modulate oxidative stress-related biological pathways. mdpi.com

The enduring interest in this class of compounds stems from the tunability of their properties through synthetic modification, allowing researchers to design molecules with tailored functionalities.

Structural Peculiarities and Foundational Research Questions Pertaining to the 4-(Diphenylmethyl)-2,6-diethylphenol Scaffold

The chemical compound this compound possesses a unique molecular architecture that presents several intriguing research questions. The key structural features of this molecule are:

A Phenolic Hydroxyl Group: This functional group is the primary site of reactivity and is responsible for the compound's acidic nature and its ability to participate in hydrogen bonding.

Two Ethyl Groups at the 2 and 6 Positions: These ortho-substituents provide steric hindrance around the hydroxyl group, which is expected to influence its reactivity and the stability of the corresponding phenoxyl radical.

These structural peculiarities give rise to several foundational research questions that are central to understanding the chemistry of this compound:

Synthesis: What are the most efficient and selective synthetic routes to access the this compound scaffold? Challenges may include preventing side reactions and controlling regioselectivity during the introduction of the substituents.

Reactivity: How do the steric and electronic effects of the diethyl and diphenylmethyl groups modulate the reactivity of the phenolic hydroxyl group? This includes its acidity, susceptibility to oxidation, and participation in electrophilic aromatic substitution reactions.

Physicochemical Properties: What are the key physicochemical properties of this compound, such as its solubility, melting point, and spectral characteristics? How do these properties compare to other sterically hindered phenols?

Potential Applications: Based on its structural features, what are the potential applications of this compound? For instance, could its significant steric bulk and potential antioxidant properties be harnessed in materials science or catalysis?

Answering these questions requires a systematic and comprehensive investigation of the compound, employing a range of modern research methodologies.

Methodological Frameworks for Exhaustive Investigation of Novel Chemical Entities in Synthetic Organic Chemistry

The thorough investigation of a novel chemical entity like this compound relies on a well-established methodological framework in synthetic organic chemistry. This framework encompasses a suite of experimental and computational techniques designed to elucidate the structure, properties, and reactivity of the molecule.

Synthesis and Purification:

The first step in the investigation is the development of a robust synthetic route to obtain the compound in high purity. This typically involves multi-step organic synthesis, followed by purification techniques such as:

Crystallization: To obtain the compound in a highly pure, crystalline form.

Chromatography: Including column chromatography and high-performance liquid chromatography (HPLC) to separate the desired product from any impurities or byproducts.

Structural Characterization:

Once a pure sample is obtained, its molecular structure is unequivocally determined using a combination of spectroscopic techniques. The data from these techniques provide a detailed picture of the connectivity and three-dimensional arrangement of the atoms in the molecule.

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment of each proton and carbon atom. 2D NMR techniques can establish connectivity between atoms. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. |

| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information. |

Physicochemical Property Determination:

A range of analytical methods are employed to determine the key physicochemical properties of the compound.

| Property | Method of Determination |

| Melting Point | Determined using a melting point apparatus to assess the purity and thermal stability of the compound. |

| Solubility | Assessed in a variety of solvents to understand its dissolution behavior. |

| Acidity (pKa) | Can be determined potentiometrically or spectrophotometrically to quantify the acidity of the phenolic hydroxyl group. |

| Electrochemical Properties | Techniques like cyclic voltammetry can be used to study the redox behavior of the phenol and the stability of the resulting phenoxyl radical. |

Computational Modeling:

In addition to experimental work, computational chemistry plays a vital role in modern chemical research. Quantum mechanical calculations can be used to:

Predict the three-dimensional structure and conformational preferences of the molecule.

Calculate various molecular properties, such as electronic distribution and spectral data, which can be compared with experimental results.

Model the reactivity of the molecule and predict the outcomes of chemical reactions.

By employing this comprehensive methodological framework, researchers can gain a deep and thorough understanding of the chemical nature of novel compounds like this compound, paving the way for the exploration of their potential applications.

Structure

3D Structure

Properties

CAS No. |

61175-87-9 |

|---|---|

Molecular Formula |

C23H24O |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4-benzhydryl-2,6-diethylphenol |

InChI |

InChI=1S/C23H24O/c1-3-17-15-21(16-18(4-2)23(17)24)22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-16,22,24H,3-4H2,1-2H3 |

InChI Key |

HRAJWMWMXDWSBU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1O)CC)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Sophisticated Methodologies for the Chemical Synthesis of 4 Diphenylmethyl 2,6 Diethylphenol and Its Analogues

Strategic Approaches to the Construction of the 2,6-Diethylphenol (B86025) Core

The formation of the 2,6-diethylphenol scaffold is a critical precursor step. The primary challenge lies in achieving selective diethylation at the positions ortho to the hydroxyl group, as phenol (B47542) alkylation can often lead to a mixture of ortho, para, and polyalkylated products.

The direct ortho-alkylation of phenol is the most atom-economical route to 2,6-disubstituted phenols. Achieving high regioselectivity, however, requires specialized catalytic systems that can overcome the inherent electronic preference for para-substitution.

Gas-phase catalytic alkylation of phenol with alcohols, such as methanol (B129727), over metal oxide catalysts is a common industrial method for producing 2,6-dialkylphenols like 2,6-dimethylphenol. chemicalbook.comresearchgate.net This principle can be extended to the synthesis of 2,6-diethylphenol using ethanol. The choice of catalyst is crucial for directing the alkylation to the ortho positions.

More advanced methods employ dual catalytic systems to enhance regioselectivity under milder conditions. For instance, a cooperative system involving a Lewis acid and a metal catalyst can facilitate selective ortho-alkylation. nih.gov A proposed mechanism involves the Lewis acid coordinating to the phenolic oxygen, which directs the alkylating agent to the adjacent ortho position. researchgate.net This templating effect is essential for high selectivity, especially when the para-position is sterically unhindered. researchgate.net

Recent developments have also focused on electrochemical methods for the C-H functionalization of phenols, which can offer high regioselectivity without the need for pre-functionalized starting materials or harsh reagents. nih.gov

Table 1: Catalytic Systems for Regioselective Phenol Alkylation

| Catalyst System | Alkylating Agent | Key Features | Selectivity |

|---|---|---|---|

| Metal Oxides (e.g., V₂O₅/TiO₂) | Alcohols (e.g., Methanol) | Gas-phase reaction, suitable for industrial scale. chemicalbook.com | Moderate to high ortho-selectivity. |

| Lewis Acid / Brønsted Acid (e.g., ZnCl₂/CSA) | Secondary Alcohols | Dual catalysis enables reaction with unactivated alcohols. researchgate.net | Favors ortho-alkylation even without steric influence. researchgate.net |

| Palladium on Carbon (Pd/C) / Lewis Acid (e.g., Sc(OTf)₃) | Primary Alcohols | High atom- and step-economy. nih.gov | High regioselectivity for ortho-alkylation. nih.gov |

Beyond direct alkylation, broader synthetic strategies such as convergent and divergent synthesis offer powerful alternatives for constructing complex phenols with precise control over the substitution pattern. oregonstate.edunih.gov

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the final stages. researchgate.net For 2,6-diethylphenol, a convergent approach might involve a [4+2] cyclo-condensation reaction where a four-carbon synthon reacts with a two-carbon synthon already bearing the necessary ethyl groups to form the aromatic ring. researchgate.net This strategy is particularly useful for assembling highly substituted phenols where direct functionalization of a simpler phenol would be unselective.

A divergent synthesis , conversely, starts from a common intermediate that is elaborated into a variety of structurally related final products. nih.gov One could envision a scenario where a versatile phenol precursor is synthesized and then subjected to different late-stage functionalization reactions to produce a library of analogues. For example, a common intermediate could be selectively diethylated to form the 2,6-diethylphenol core, which could then be further modified. This approach is efficient for creating molecular diversity from a single starting point. nih.gov

Advanced Catalytic Systems in the Formation of the Diphenylmethyl Moiety

With the 2,6-diethylphenol core in hand, the next critical step is the introduction of the diphenylmethyl group at the C4 position. This transformation is typically an electrophilic aromatic substitution, with Friedel-Crafts alkylation being the classic approach.

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation to aromatic rings. beilstein-journals.orgyoutube.com In the context of synthesizing 4-(diphenylmethyl)-2,6-diethylphenol, the reaction would involve treating 2,6-diethylphenol with a diphenylmethyl electrophile in the presence of a Lewis acid catalyst. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the ortho positions are sterically hindered by the ethyl groups, the reaction proceeds with high selectivity at the para position.

The electrophile can be generated from various precursors, such as diphenylmethyl chloride or diphenylmethanol. The Lewis acid activates the precursor to form a diphenylmethyl carbocation, which is then attacked by the electron-rich phenol ring. jk-sci.com

The choice of Lewis acid is critical and can range from very active to mild, depending on the reactivity of the substrates. jk-sci.com

Very Active: AlCl₃, AlBr₃, SbF₅

Moderately Active: FeCl₃, SbCl₅, InCl₃

Mild: SnCl₄, TiCl₄, BCl₃

A significant challenge in Friedel-Crafts reactions involving phenols is the potential for the Lewis acid to coordinate with the lone pair of electrons on the phenolic oxygen. echemi.comstackexchange.com This can deactivate the catalyst and the ring. Using a stoichiometric amount of a strong Lewis acid is often necessary to drive the reaction to completion. nih.gov

Table 2: Representative Lewis Acids in Friedel-Crafts Reactions

| Lewis Acid | Activity Level | Common Precursors | Notes |

|---|---|---|---|

| AlCl₃ | Very Active | Alkyl Halides, Acyl Halides | Can promote side reactions and rearrangements; often used in stoichiometric amounts. jk-sci.comechemi.com |

| FeCl₃ | Moderately Active | Alkyl Halides, Alcohols | Less harsh than AlCl₃, offering a balance of reactivity and selectivity. jk-sci.com |

| Sc(OTf)₃ | Mild to Moderate | Alcohols, Alkenes | Can be used in catalytic amounts and is often effective in green solvents. nih.gov |

Modern synthetic chemistry offers powerful alternatives to classical Friedel-Crafts reactions through transition metal-catalyzed cross-coupling. These methods provide milder reaction conditions, broader functional group tolerance, and often higher selectivity. nih.gov The diarylmethane linkage can be formed through various cross-coupling strategies. researchgate.netnih.govorganic-chemistry.org

One approach is the Suzuki-Miyaura coupling , which would involve reacting a 4-halo-2,6-diethylphenol with a diphenylmethylboronic acid derivative in the presence of a palladium catalyst. organic-chemistry.org Alternatively, a Negishi coupling could be employed, coupling a 4-halo-2,6-diethylphenol with a diphenylmethylzinc reagent, often catalyzed by palladium or nickel complexes. nih.gov Recently, more cost-effective first-row transition metals like cobalt have emerged as promising catalysts for such transformations. nih.gov

These methods avoid the use of strong Lewis acids and can proceed under neutral or basic conditions, making them compatible with a wider range of substrates. organic-chemistry.org

Table 3: Comparison of C-C Bond Forming Reactions for the Diphenylmethyl Moiety

| Reaction Type | Key Reagents | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 2,6-diethylphenol, Diphenylmethyl halide/alcohol | Lewis Acid (e.g., AlCl₃, FeCl₃) | Direct C-H functionalization, high atom economy. jk-sci.com | Harsh conditions, potential for side reactions, catalyst deactivation. echemi.comstackexchange.com |

| Suzuki-Miyaura Coupling | 4-Halo-2,6-diethylphenol, Diphenylmethylboronic acid | Palladium complex | Mild conditions, high functional group tolerance. organic-chemistry.org | Requires pre-functionalization of both coupling partners. |

| Negishi Coupling | 4-Halo-2,6-diethylphenol, Diphenylmethylzinc halide | Palladium, Nickel, or Cobalt complex | High reactivity and selectivity, tolerates various functional groups. nih.gov | Organozinc reagents can be sensitive to moisture and air. |

Principles of Sustainable Chemistry in the Synthesis of this compound

The principles of sustainable or "green" chemistry are increasingly important in the design of synthetic routes. The synthesis of this compound can be made more sustainable by addressing several key areas.

Catalysis: Shifting from stoichiometric Lewis acids in Friedel-Crafts reactions to catalytic systems significantly reduces waste. nih.gov The use of heterogeneous catalysts that can be easily recovered and reused, such as palladium on carbon, further enhances the sustainability of the process. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. Direct C-H functionalization reactions are inherently more atom-economical than cross-coupling reactions that require pre-functionalization.

Solvent Choice: Replacing hazardous organic solvents with greener alternatives, or performing reactions under solvent-free conditions, can drastically reduce the environmental impact of a synthesis.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as lignocellulose or vegetal oils, offers a long-term strategy for sustainable chemical production. mdpi.com While not directly applicable to the core aromatic structures in this case, derivatization of bio-based phenols is an active area of research. mdpi.com

Chemo-enzymatic methods, which combine chemical and biological catalysis, represent a frontier in sustainable synthesis, offering high selectivity under mild conditions. mdpi.com Applying these principles to the synthesis of hindered phenols can lead to more efficient, safer, and environmentally benign manufacturing processes.

Modern Engineering Approaches for Scalable Synthesis

Continuous flow chemistry, particularly using microreactors, offers numerous advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, and the potential for seamless scale-up. The synthesis of some substituted phenols, such as the anesthetic Propofol (2,6-diisopropylphenol), has been successfully demonstrated in continuous flow systems. nih.gov This suggests that a similar approach could theoretically be applied to the synthesis of this compound. However, specific research detailing the adaptation and optimization of microreactor technology for this particular synthesis, including reaction parameters and yields, is not available.

Table 1: Comparison of General Synthesis Methodologies (Hypothetical Application)

| Methodology | Potential Advantages for this compound Synthesis | Known Challenges/Research Gaps |

|---|---|---|

| Atom-Economical Protocols | Reduced waste, higher efficiency, lower cost. | Lack of specific catalyst development for this reaction. |

| Solvent-Minimizing Protocols | Reduced environmental impact, simplified purification. | Limited data on solvent-free conditions for this specific alkylation. |

| Renewable Feedstocks | Increased sustainability, reduced reliance on fossil fuels. | No established pathways from biomass to the target molecule. nih.gov |

| Biocatalytic Approaches | High selectivity, mild conditions, potential for stereocontrol. | No known enzymes for this specific transformation. |

| Continuous Flow Microreactors | Improved safety, scalability, and process control. | Lack of specific studies and optimized parameters. nih.gov |

| Automated Synthesis | Rapid optimization, efficient screening of conditions. | No published high-throughput screening data for this synthesis. |

Automated synthesis platforms and high-throughput experimentation (HTE) are powerful tools for rapidly screening a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal synthetic routes. The application of these techniques could significantly accelerate the development of an efficient synthesis for this compound. However, there are no published reports of HTE studies focused on the optimization of the synthesis of this compound.

Detailed Investigations into the Chemical Reactivity and Transformational Pathways of 4 Diphenylmethyl 2,6 Diethylphenol

Mechanistic Studies of Electrophilic Aromatic Substitution on the Phenolic Ring and Pendant Aryl Groups

The phenolic ring of 4-(diphenylmethyl)-2,6-diethylphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effect of the hydroxyl group. This group strongly directs incoming electrophiles to the ortho and para positions. However, in this specific molecule, the two ortho positions (2 and 6) are blocked by ethyl groups, and the para position (4) is occupied by the diphenylmethyl group. Consequently, electrophilic attack on the phenolic ring itself is sterically hindered and generally does not occur under standard conditions. Instead, electrophilic substitution would preferentially occur on the two pendant phenyl rings of the diphenylmethyl group, which are less sterically encumbered.

Quantitative Structure-Reactivity Relationship (QSAR) models for phenolic compounds generally correlate reactivity with electronic and steric parameters. For electrophilic substitution, reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups. While no specific QSAR studies for this compound have been reported, general principles can be applied.

Table 1: Estimated Relative Reaction Rates for Electrophilic Nitration This table is illustrative and based on general principles of electronic effects.

| Compound | Substituent at Methane Carbon | Estimated Relative Rate (k/k₀) | Rationale |

|---|---|---|---|

| Toluene | -H, -C₆H₅ | ~25 | Reference for a single activating phenyl group. |

| Diphenylmethane (B89790) | -C₆H₅, -C₆H₅ | >25 | Two activating phenyl groups. |

The 2,6-diethyl substituents are critical in defining the reactivity of the molecule. Their primary role is to provide steric hindrance around the phenolic hydroxyl group and the ortho positions of the phenolic ring. vinatiorganics.com

Steric Effects: The ethyl groups effectively block electrophilic attack at the ortho positions (positions 3 and 5 are the only available spots on the phenol (B47542) ring, but are meta to the -OH and thus disfavored). This steric shield also hinders reactions that involve the phenolic oxygen, such as O-alkylation or O-acylation, making them proceed slower than in unhindered phenols like 4-(diphenylmethyl)phenol. rsc.org

Electronic Effects: Alkyl groups, such as ethyl, are weakly electron-donating through induction and hyperconjugation. This effect slightly increases the electron density of the phenolic ring, enhancing the activating nature of the hydroxyl group. However, this electronic activation is largely negated by the overwhelming steric hindrance with respect to direct reactions on the phenolic ring. researchgate.net The primary consequence of the 2,6-diethyl groups is to channel the reactivity away from the phenolic ring and towards the pendant phenyls or the benzylic position.

Reactivity at the Diphenylmethyl Stereocenter and its Benzylic Hydrogens

The benzylic carbon—the carbon atom connecting the phenol to the two phenyl rings—and its attached hydrogen are particularly reactive. libretexts.org This reactivity stems from the ability of the adjacent aromatic rings to stabilize radicals, carbocations, and carbanions formed at this position through resonance delocalization.

The benzylic C-H bond is relatively weak and susceptible to homolytic cleavage, making it a prime target for radical reactions.

Hydrogen Atom Transfer (HAT): In the presence of radical initiators or under conditions of autoxidation, the benzylic hydrogen can be abstracted by a radical species (R•) to form a resonance-stabilized diphenylmethyl radical. libretexts.org The stability of this radical is significantly greater than that of a simple alkyl radical because the unpaired electron can be delocalized over both phenyl rings. chemistrysteps.com Hindered phenols are well-known radical scavengers, a process that proceeds via HAT from the phenolic -OH group. vinatiorganics.com In this compound, there is a competition between HAT from the phenolic -OH and the benzylic C-H. The phenolic O-H bond is generally weaker and more reactive towards radical scavengers. However, subsequent reactions can occur at the benzylic position. nih.gov

Reaction: Ar-CH(Ph)₂ + R• → Ar-C•(Ph)₂ + RH

Single Electron Transfer (SET): The molecule can also participate in SET processes. Oxidation via SET would involve the removal of an electron from the π-system, likely from the electron-rich phenol ring, to form a radical cation. This species could then undergo further reactions. Conversely, reduction via SET would form a radical anion. While less common, these pathways are important in specific photochemical or electrochemical contexts.

The diphenylmethyl position can stabilize both positive and negative charges, allowing for a rich ionic chemistry.

Carbocation Formation and Reactivity: The diphenylmethyl carbocation is exceptionally stable due to the extensive delocalization of the positive charge across the two phenyl rings. chemistrysteps.comquora.com This carbocation can be generated from this compound by treating a derivative (e.g., a corresponding alcohol or halide at the benzylic position) with a Lewis acid or protic acid. The stability of the diphenylmethyl carbocation is significantly greater than that of a tertiary carbocation and is comparable to the triphenylmethyl (trityl) cation. quora.comquora.com Once formed, this electrophilic carbocation can react with a wide range of nucleophiles.

Table 2: Relative Stability of Selected Carbocations

| Carbocation | Structure | Key Stabilizing Factors | Relative Stability |

|---|---|---|---|

| tert-Butyl | (CH₃)₃C⁺ | Hyperconjugation (9 H's) | Baseline |

| Benzyl | C₆H₅CH₂⁺ | Resonance (1 phenyl ring) | > tert-Butyl |

| Diphenylmethyl | (C₆H₅)₂CH⁺ | Resonance (2 phenyl rings) | >> Benzyl |

Carbanion Formation and Reactivity: The benzylic hydrogen is acidic enough (pKa of diphenylmethane is ~32 in DMSO) to be removed by a strong base, such as an organolithium reagent (e.g., n-BuLi), to form a carbanion. nih.gov The resulting diphenylmethyl carbanion is stabilized by resonance, with the negative charge delocalized onto the ortho and para positions of the phenyl rings. This nucleophilic carbanion can then be used in various carbon-carbon bond-forming reactions, such as alkylations or additions to carbonyl compounds. The presence of the bulky 2,6-diethylphenol (B86025) group would sterically influence the approach of the base and subsequent electrophiles.

Rational Design of Derivatives and Analogues of this compound

The rational design of derivatives and analogues of this compound can be approached by modifying its three key structural components to fine-tune its chemical or physical properties. nih.gov

Modification of the Phenolic Group: The hydroxyl group can be etherified (e.g., methylation to form an anisole (B1667542) derivative) or esterified to alter solubility and protect it from certain reactions. Replacing the hydroxyl group with other functionalities like an amino or thiol group would fundamentally change the electronic properties and reactivity.

Substitution on the Pendant Phenyl Rings: Introducing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂, -CF₃) groups onto the para positions of the pendant phenyl rings can modulate the electronic properties of the entire molecule. For instance, electron-donating groups would enhance the stability of a carbocation at the benzylic position, while electron-withdrawing groups would increase the acidity of the benzylic hydrogen. nih.gov

Modification of the 2,6-Alkyl Substituents: Varying the size of the alkyl groups at the 2 and 6 positions (e.g., replacing diethyl with di-isopropyl or di-tert-butyl) would systematically alter the degree of steric hindrance around the phenolic group. rsc.org This can be used to control the accessibility of the phenolic oxygen and influence the molecule's antioxidant properties or its ability to coordinate to metal centers.

A common strategy in the design of hindered phenol derivatives involves linking multiple hindered phenol units together to increase molecular weight and reduce volatility, a technique often used in the development of industrial antioxidants. phantomplastics.com An analogous approach could be applied here, for example, by synthesizing a dimer linked through the para-positions of one of the pendant phenyl rings.

Functionalization Strategies for the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a primary site for chemical modification. However, its reactivity is significantly influenced by the steric hindrance imposed by the two ethyl groups at the ortho positions. These bulky substituents shield the hydroxyl group, making it less accessible to certain reagents and potentially requiring more forcing reaction conditions compared to unhindered phenols. Nevertheless, several strategies can be employed to achieve effective functionalization, primarily through etherification and esterification reactions.

Etherification of the phenolic hydroxyl group can be achieved under various conditions, with the Williamson ether synthesis being a classical and adaptable method. Due to the steric hindrance of this compound, a strong base such as sodium hydride (NaH) is often required to deprotonate the phenol to its corresponding phenoxide. This highly nucleophilic phenoxide can then react with an alkyl halide to form the desired ether. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being preferred to facilitate the reaction. Microwave irradiation has also been shown to accelerate the etherification of hindered phenols.

Esterification of sterically hindered phenols like this compound can be challenging using standard Fischer esterification conditions (carboxylic acid and a catalytic amount of mineral acid) due to the reduced nucleophilicity of the hydroxyl group and steric hindrance impeding the approach of the carboxylic acid. More effective methods involve the use of more reactive acylating agents such as acid chlorides or acid anhydrides in the presence of a base, often a tertiary amine like triethylamine (B128534) or pyridine, to neutralize the liberated acid. For particularly difficult esterifications, the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction by activating the carboxylic acid.

Below is a table summarizing potential functionalization strategies for the phenolic hydroxyl group of this compound, based on established methods for sterically hindered phenols.

| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Conditions | Expected Product |

| Etherification | Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | 4-(Diphenylmethyl)-2,6-diethyl-1-methoxybenzene |

| Benzyl bromide | Potassium carbonate (K2CO3) | Acetonitrile (B52724) | Reflux | 1-(Benzyloxy)-4-(diphenylmethyl)-2,6-diethylbenzene | |

| Esterification | Acetyl chloride | Triethylamine (Et3N) | Dichloromethane | 0 °C to Room Temp. | (4-(Diphenylmethyl)-2,6-diethylphenyl) acetate |

| Benzoic acid | DCC, DMAP | Dichloromethane | Room Temperature | (4-(Diphenylmethyl)-2,6-diethylphenyl) benzoate |

Directed Modifications of the Phenyl Rings and Ethyl Substituents for Tuned Reactivity

Beyond the phenolic hydroxyl group, the aromatic rings and the ethyl substituents of this compound offer further opportunities for chemical modification to fine-tune its properties and reactivity.

The phenyl rings of the diphenylmethyl group are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation. The substitution pattern will be directed by the activating effect of the alkyl substituent on the phenol. Due to the steric bulk of the rest of the molecule, substitution at the para-positions of these phenyl rings is generally favored.

Modification of the ethyl substituents can be achieved through free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation, which would selectively introduce a bromine atom at the benzylic position (the carbon atom of the ethyl group attached to the phenol ring). This benzylic bromide can then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The phenolic ring itself is highly activated towards electrophilic aromatic substitution by the hydroxyl group and the two ethyl groups. However, the positions ortho to the hydroxyl group are already substituted, and the position para is occupied by the diphenylmethyl group. Therefore, further substitution on this ring is generally difficult to achieve under standard conditions.

The following table outlines potential strategies for the directed modification of the phenyl rings and ethyl substituents of this compound.

| Modification Site | Reaction Type | Reagents | Conditions | Expected Product |

| Diphenylmethyl Phenyl Rings | Nitration | HNO3, H2SO4 | 0 °C | 4-((4-Nitrophenyl)(phenyl)methyl)-2,6-diethylphenol |

| Bromination | Br2, FeBr3 | Dark, Room Temp. | 4-((4-Bromophenyl)(phenyl)methyl)-2,6-diethylphenol | |

| Ethyl Substituents | Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide | CCl4, Reflux | 4-(Diphenylmethyl)-2,6-bis(1-bromoethyl)phenol |

| Subsequent Nucleophilic Substitution | Sodium cyanide (NaCN) | DMSO | 4-(Diphenylmethyl)-2,6-bis(1-cyanoethyl)phenol |

Advanced Spectroscopic and Computational Approaches for Comprehensive Structural and Electronic Characterization of 4 Diphenylmethyl 2,6 Diethylphenol

High-Resolution NMR Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone for elucidating the solution-state structure and dynamics of organic molecules. For a comprehensive understanding of 4-(Diphenylmethyl)-2,6-diethylphenol, a suite of one- and two-dimensional NMR experiments would be essential.

Multi-Dimensional NMR (e.g., NOESY, ROESY) for Spatial Proximity and Rotational Barriers

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal for determining the spatial proximity of protons within a molecule. nanalysis.comcolumbia.edu For this compound, these experiments would reveal through-space correlations between the protons of the diphenylmethyl group and the diethylphenol moiety.

The observation of NOE or ROE cross-peaks between the methine proton of the diphenylmethyl group and the aromatic protons of the phenol (B47542) ring, as well as the ethyl substituents, would provide definitive evidence for their spatial closeness. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, allowing for the determination of internuclear distances and, consequently, the preferred conformation of the molecule in solution.

Furthermore, temperature-dependent NMR studies could be employed to investigate the rotational barriers around the single bonds, particularly the bond connecting the diphenylmethyl group to the phenol ring. Changes in the NMR spectra as a temperature function can provide quantitative data on the energy barriers to rotation, offering insights into the molecule's flexibility.

Solid-State NMR for Polymorphic Forms and Amorphous States

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in the solid state, including crystalline and amorphous forms. Unlike solution-state NMR, ssNMR can distinguish between different polymorphic forms of a compound, which may exhibit distinct physical properties.

For this compound, Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR experiments would provide high-resolution spectra of the solid material. Carbon-13 CP-MAS spectra would reveal distinct resonances for each carbon atom in the molecule, and any differences in the chemical shifts between different crystalline forms would indicate variations in the local electronic environment and molecular packing.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. chemrxiv.org This technique would provide an unambiguous determination of the molecular architecture of this compound, assuming a suitable single crystal can be grown.

Analysis of Crystallographic Parameters, Bond Lengths, and Torsion Angles

The diffraction data would yield the crystal system, space group, and unit cell dimensions. More importantly, it would provide the precise coordinates of each atom in the molecule, from which accurate bond lengths, bond angles, and torsion angles can be calculated.

Table 1: Hypothetical Crystallographic and Selected Geometric Parameters for this compound

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic/Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c, Pbca, etc. | Defines the symmetry elements within the unit cell. |

| C-O (phenol) Bond Length | ~1.36 Å | Typical bond length for a phenolic C-O bond. |

| C-C (ethyl) Bond Lengths | ~1.53 Å (sp³-sp³) | Standard single bond lengths between sp³ hybridized carbon atoms. |

| C-C (aryl-CH) Bond Length | ~1.51 Å | Reflects the bond between the aromatic ring and the diphenylmethyl group. |

| C-H-C (methine) Angle | ~109.5° | Expected tetrahedral geometry around the central carbon of the diphenylmethyl group. |

| Dihedral Angle (Ph-C-C-Ph) | Varies | Describes the relative orientation of the two phenyl rings of the diphenylmethyl group. |

| Dihedral Angle (Aryl-C-Aryl-OH) | Varies | Defines the twist of the diphenylmethyl group relative to the phenol ring. |

Note: This table is illustrative and contains expected values based on general chemical principles and data for similar molecular fragments. Actual experimental values would be determined by a single-crystal X-ray diffraction study.

Elucidation of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

Beyond the intramolecular details, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the aromatic rings.

Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. chapman.edu

The high-resolution mass spectrum of this compound would provide its exact mass, confirming its molecular formula. The primary focus of a detailed mass spectrometric study would be on its fragmentation pathways under different ionization conditions, such as electron ionization (EI) or electrospray ionization (ESI).

A key fragmentation pathway for compounds containing a diphenylmethyl (benzhydryl) group is the cleavage of the bond connecting this group to the rest of the molecule, leading to the formation of a stable diphenylmethyl cation.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| [M]+• | [C₂₃H₂₄O]+• | Molecular ion of this compound. |

| [M - CH₃]+ | [C₂₂H₂₁O]+ | Loss of a methyl radical from one of the ethyl groups. |

| [M - C₂H₅]+ | [C₂₁H₁₉O]+ | Loss of an ethyl radical. |

| 167.08 | [C₁₃H₉]+ | Formation of the stable diphenylmethyl (benzhydryl) cation, a characteristic fragment for this class of compounds. nih.gov |

| [M - C₁₃H₉]+ | [C₁₀H₁₅O]+ | Loss of the diphenylmethyl radical from the molecular ion. |

Note: This table presents predicted fragmentation patterns based on the known behavior of structurally similar compounds. The relative intensities of these fragments would depend on the ionization method and energy.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, or carbon-13 for carbon), can be invaluable for confirming fragmentation mechanisms. wikipedia.orgacs.orgchemrxiv.org By observing the mass shifts in the fragment ions, the exact origin of each fragment can be unequivocally determined. For instance, deuterating the ethyl groups would allow for unambiguous identification of fragments arising from their loss.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Impurity Profiling

There is no available high-resolution mass spectrometry data for this compound. Such data would be crucial for unequivocally determining its elemental composition and for identifying and quantifying any potential impurities from its synthesis.

Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry for Complex Mixture Analysis

Information regarding the fragmentation patterns of this compound under tandem mass spectrometry conditions is not documented. Similarly, its collisional cross-section, a key parameter in ion mobility spectrometry that provides insight into the molecule's three-dimensional shape, has not been reported.

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Detailed computational studies on this compound are absent from the scientific literature.

Density Functional Theory (DFT) for Ground State Geometries, Vibrational Frequencies, and Frontier Molecular Orbitals

No published studies employing Density Functional Theory (DFT) to calculate the optimized geometry, vibrational modes, or the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) of this compound could be located.

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Energetic and Spectroscopic Parameters

High-accuracy energetic and spectroscopic parameters derived from sophisticated ab initio methods such as Møller–Plesset perturbation theory (MP2) or coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) have not been reported for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

There is no evidence of molecular dynamics simulations having been performed to investigate the conformational flexibility of this compound or the influence of different solvents on its structure and behavior.

Exploration of 4 Diphenylmethyl 2,6 Diethylphenol in Advanced Materials Science and Applied Chemical Systems

Performance as an Antioxidant and Stabilizer in Polymer Science and Industrial Lubricants

Sterically hindered phenols are a crucial class of primary antioxidants, and 4-(Diphenylmethyl)-2,6-diethylphenol is a notable example. nbinno.comvinatiorganics.com These compounds are vital for protecting organic materials like plastics, elastomers, and lubricants from degradation caused by oxidative processes. vinatiorganics.comamfine.com The effectiveness of these antioxidants is critical during high-temperature melt processing and for ensuring the long-term durability and performance of the end products. amfine.com

Mechanisms of Radical Scavenging and Chain Termination in Polymer Degradation

The primary antioxidant function of this compound is rooted in its ability to interrupt the radical chain reactions that lead to polymer degradation. vinatiorganics.com The process of oxidation in polymers is a cycle initiated by factors such as heat, light, or mechanical stress, which generate highly reactive free radicals (R•). These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation by abstracting hydrogen from the polymer chains, creating more free radicals.

The key to the antioxidant action of hindered phenols lies in the steric hindrance provided by the bulky groups (in this case, two ethyl groups and a diphenylmethyl group) surrounding the hydroxyl (-OH) group. nbinno.comvinatiorganics.com This structure allows the phenol (B47542) to readily donate the hydrogen atom from its hydroxyl group to a reactive peroxy radical (ROO•). nbinno.com This donation neutralizes the radical, terminating the oxidative chain reaction. nbinno.comvinatiorganics.com

Upon donating the hydrogen atom, the phenol is converted into a phenoxy radical. Due to the steric shielding from the adjacent bulky groups and resonance stabilization across the benzene (B151609) ring, this phenoxy radical is significantly less reactive than the initial peroxy radical. nbinno.com Its stability prevents it from initiating new degradation chains, effectively breaking the cycle of oxidation. nbinno.com

Evaluation of Efficacy in Various Polymer Matrices Under Thermal and Photo-Oxidative Stress

The performance of this compound and similar hindered phenols is evaluated based on their ability to protect various polymers under conditions of thermal and photo-oxidative stress. These antioxidants are widely used in polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), as well as in styrenic polymers, polyacetal, and elastomers. vinatiorganics.comamfine.compartinchem.com

Under thermal stress, such as during extrusion or molding, hindered phenols minimize changes in the polymer's melt viscosity and prevent discoloration. amfine.com At elevated service temperatures, they help retain essential mechanical properties and reduce color degradation. amfine.com The efficacy can be measured by techniques like oxidation induction time (OIT), which determines the time it takes for a material to begin oxidizing under specific temperature and oxygen conditions. A longer OIT indicates superior stabilization.

For protection against photo-oxidative stress, which is degradation induced by light, hindered phenols are often used in synergistic combinations with other stabilizers like Hindered Amine Light Stabilizers (HALS) and secondary antioxidants such as phosphites or thioethers. nbinno.compartinchem.com This combined approach offers comprehensive protection against both processing degradation and long-term exposure to heat and light. nbinno.com

| Polymer Matrix | Stress Type | Primary Function | Common Co-stabilizers |

|---|---|---|---|

| Polyolefins (PP, PE) | Thermal, Oxidative | Melt flow stability, long-term heat aging | Phosphites, Thioethers |

| Styrenic Polymers (ABS, PS) | Thermal, Oxidative | Color stability, retention of impact strength | Phosphites |

| Elastomers (e.g., unsaturated rubber) | Thermal, Oxidative | Prevention of cracking, retention of elasticity | Partially-hindered phenols |

| Various Polymers | Photo-oxidative | UV stability, color retention | Hindered Amine Light Stabilizers (HALS) |

Role as a Ligand or Precursor in Catalytic Systems

The phenolic moiety of sterically hindered phenols, including derivatives similar to this compound, can serve as a ligand for metal centers, opening avenues for their use in catalysis. The bulky substituents are crucial in these applications, as they can influence the coordination geometry, stability, and catalytic activity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes Incorporating the Phenolic Moiety

Metal complexes can be synthesized by reacting the phenolic compound with a suitable metal precursor, often a metal salt or an organometallic compound. nih.gov For instance, the reaction of a bulky phenol like 4-tert-butyl-2,6-bis(diphenylmethyl)phenol with triethylaluminium results in the formation of an aluminium phenoxide complex. nih.gov The synthesis typically involves the deprotonation of the phenolic hydroxyl group to form a phenoxide anion, which then coordinates to the metal center. nih.gov

Characterization of these complexes is performed using a variety of analytical techniques. X-ray crystallography is essential for determining the precise three-dimensional structure and coordination geometry of the metal center. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the structure and bonding within the complex in solution and solid states. rasayanjournal.co.inresearchgate.net

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from bulky phenoxide ligands have demonstrated activity in various catalytic processes, particularly in polymerization reactions. nih.gov For example, aluminium complexes containing bulky phenoxide ligands have shown catalytic activity in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, a key process for producing biodegradable polyesters. nih.gov The bulky nature of the ligand can influence the stereoselectivity and rate of the polymerization.

In addition to polymerization, these types of complexes are explored in oxidation catalysis. Copper complexes, for instance, are known to catalyze the oxidative coupling of phenols. nih.gov The specific ligand environment, including the steric bulk, plays a critical role in modulating the efficiency and selectivity of the catalytic transformation. orientjchem.org

| Metal Center | Ligand Type | Catalytic Application | Example Reaction |

|---|---|---|---|

| Aluminium (Al) | Bulky Phenoxide | Polymerization Catalyst | Ring-Opening Polymerization of ε-caprolactone |

| Magnesium (Mg), Calcium (Ca), Zinc (Zn) | Bulky Phenoxide | Polymerization Catalyst | Ring-Opening Polymerization of rac-lactide |

| Copper (Cu) | Various Phenoxide/Schiff Base | Oxidation Catalyst | Oxidative Coupling of Phenols |

Investigation of Photophysical Properties for Optoelectronic and Sensing Applications

While the primary applications of this compound are centered on its antioxidant capabilities, the photophysical properties of complex phenolic structures are an area of growing research interest for potential use in optoelectronics and chemical sensing. Molecules with extended π-conjugated systems, often found in complex organic structures, can exhibit interesting absorption and emission properties. semanticscholar.org

The investigation of such compounds involves studying their interaction with light. This includes measuring their UV-Visible absorption spectra to understand how they absorb photons and their fluorescence emission spectra to see how they re-emit that energy as light. semanticscholar.org Key parameters such as fluorescence quantum yield (the efficiency of light emission) and fluorescence lifetime are crucial for determining their suitability for specific applications. researchgate.netresearchgate.net

For a molecule to be useful in optoelectronics, such as in Organic Light-Emitting Diodes (OLEDs), or as a fluorescent sensor, it typically needs to possess high fluorescence quantum yields and sensitivity to its environment. semanticscholar.orgresearchgate.net For sensing applications, a change in the fluorescence (e.g., intensity or color) upon binding with a specific analyte (like a metal ion or an anion) is a desired characteristic. While detailed studies on the specific photophysical properties of this compound are not widely available in public literature, the broader class of complex phenols and their metal complexes presents a promising field for the development of new materials for these advanced applications. researchgate.net

UV-Vis Absorption and Fluorescence Emission Characteristics in Different Media

No experimental data on the UV-Vis absorption maxima (λmax), molar absorptivity (ε), fluorescence emission maxima, or quantum yields for this compound in any solvent medium has been found in the searched resources.

Exploration of Solvatochromism and Potential for Molecular Probes in Non-Biological Systems

There is no published research exploring the solvatochromic behavior of this compound. Consequently, its potential as a molecular probe for polarity or other solvent properties in non-biological systems has not been investigated.

Utilization in Supramolecular Chemistry and Host-Guest Interactions

Information regarding the application of this compound in the field of supramolecular chemistry is not available.

Self-Assembly Strategies Involving Hydrogen Bonding and Pi-Stacking

There are no documented studies on the self-assembly behavior of this compound. While the phenolic hydroxyl group could theoretically participate in hydrogen bonding and the phenyl rings in π-stacking interactions, no specific research has been conducted to confirm or characterize these potential non-covalent interactions for this molecule.

Complexation with Molecular Hosts for Material Design (e.g., MOFs, COFs, cages)

No literature has been found describing the use of this compound as a guest molecule in complexation with molecular hosts such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), or molecular cages for the purpose of material design.

Development of Advanced Analytical Methodologies for the Detection and Quantification of 4 Diphenylmethyl 2,6 Diethylphenol in Environmental and Industrial Matrices

Chromatographic Separation Techniques for Purity Assessment and Complex Sample Analysis

The accurate detection and quantification of 4-(Diphenylmethyl)-2,6-diethylphenol in diverse and complex matrices, such as those found in environmental and industrial settings, necessitate the development of robust and sensitive analytical methodologies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental to achieving the required selectivity and sensitivity for purity assessment and trace analysis of this sterically hindered phenolic compound.

Method Development for High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of moderately polar and non-volatile compounds like this compound. The development of an effective HPLC method hinges on the careful optimization of several key parameters, including the stationary phase, mobile phase composition, and detector type, to ensure adequate resolution, sensitivity, and specificity.

For the separation of this compound, a reverse-phase (RP) HPLC approach is typically favored. A C18 (octadecylsilyl) stationary phase is a common first choice due to its versatility and ability to retain non-polar to moderately polar compounds through hydrophobic interactions. The bulky diphenylmethyl and diethyl groups of the target analyte suggest strong retention on such a column.

The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), and water is often employed. The gradient allows for the efficient elution of the target compound while also separating it from other components in the sample matrix. The addition of a small amount of acid, like phosphoric acid or formic acid, to the mobile phase can help to suppress the ionization of the phenolic hydroxyl group, resulting in sharper peaks and more reproducible retention times. sielc.com

A variety of detectors can be coupled with HPLC for the detection of this compound. A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is commonly used, leveraging the ultraviolet absorbance of the phenolic chromophore. nih.gov The diphenylmethyl group also contributes to the UV absorbance, enhancing the sensitivity of detection. For higher sensitivity and selectivity, especially in complex matrices, a fluorescence detector can be utilized, as phenolic compounds often exhibit native fluorescence. mdpi.commdpi.com Mass spectrometric (MS) detection provides the highest level of specificity and can be used for unambiguous identification and quantification, particularly when dealing with trace levels or complex samples.

A pre-column derivatization strategy can be employed to enhance the chromatographic properties or detection sensitivity of this compound, although it is often not necessary with modern sensitive detectors. nih.gov

Interactive Data Table 1: Representative HPLC Method Parameters for the Analysis of this compound.

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier to suppress ionization of the phenolic group. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. |

| Gradient | 50% B to 95% B over 10 min | Allows for efficient elution of the target analyte and separation from impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

| Detector | DAD | Detection at the wavelength of maximum absorbance (e.g., ~275 nm) for the phenol (B47542). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. matec-conferences.org Due to the relatively high molecular weight and polarity of this compound, its direct analysis by GC can be challenging, potentially leading to poor peak shape and thermal degradation in the injector or column. settek.com

To overcome these limitations, a derivatization step is often necessary to convert the polar phenolic hydroxyl group into a less polar, more volatile ether or ester. epa.gov Common derivatizing agents for phenols include silylating agents (e.g., BSTFA), alkylating agents (e.g., diazomethane (B1218177) or pentafluorobenzyl bromide), or acylating agents (e.g., acetic anhydride). settek.comresearchgate.net The choice of derivatizing agent depends on the specific requirements of the analysis, such as the desired volatility and the sensitivity of the detector. For instance, derivatization with a halogenated reagent like pentafluorobenzyl bromide (PFBBr) can significantly enhance the sensitivity when using an electron capture detector (ECD) or a mass spectrometer in negative chemical ionization mode. epa.gov

The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). The temperature program of the GC oven is optimized to ensure good separation of the derivatized analyte from other sample components.

Mass spectrometric detection provides high selectivity and sensitivity, allowing for the unambiguous identification of the target compound based on its mass spectrum. The fragmentation pattern of the derivatized this compound can provide structural information, further confirming its identity. Selected Ion Monitoring (SIM) mode can be used to enhance the sensitivity and selectivity for trace-level quantification.

Interactive Data Table 2: Illustrative GC-MS Method Parameters for the Analysis of Derivatized this compound.

| Parameter | Condition | Rationale |

| Derivatization | Silylation with BSTFA | Increases volatility and thermal stability. |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A standard non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas for GC-MS. |

| Inlet Temp. | 280 °C | Ensures efficient volatilization of the derivatized analyte. |

| Oven Program | 100°C (1 min), then 15°C/min to 300°C (5 min) | Provides good separation of the analyte from other sample components. |

| MS Interface | 300 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |

| Scan Range | 50-550 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |

Spectrophotometric and Electrochemical Methods for Real-Time Monitoring and Trace Determination

While chromatographic methods offer excellent separation and identification capabilities, spectrophotometric and electrochemical techniques can provide rapid, cost-effective, and sometimes real-time monitoring solutions for the determination of this compound, particularly for trace-level analysis.

UV-Vis and Fluorescence Spectrophotometric Assay Development

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. science-softcon.de The phenolic ring in this compound, along with the diphenylmethyl substituent, imparts characteristic UV absorbance. A simple spectrophotometric assay can be developed by measuring the absorbance of a solution containing the analyte at its wavelength of maximum absorbance (λmax). The concentration can then be determined using a calibration curve prepared with standards of known concentrations. While simple and rapid, this method can suffer from a lack of selectivity, as other compounds in the sample matrix may also absorb at the same wavelength.

Fluorescence spectrophotometry offers significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry. researchgate.net Many phenolic compounds, including those with extended conjugation, exhibit native fluorescence. An assay can be developed by exciting the sample at a specific wavelength and measuring the emitted fluorescence at a longer wavelength. semanticscholar.org The intensity of the emitted light is directly proportional to the concentration of the analyte. The large Stokes shift (the difference between the excitation and emission wavelengths) often minimizes interferences from scattered light. The development of a fluorescence assay would involve determining the optimal excitation and emission wavelengths for this compound and investigating the effects of solvent polarity and pH on the fluorescence intensity.

Interactive Data Table 3: Hypothetical Spectrophotometric Properties of this compound.

| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy |

| Solvent | Ethanol | Acetonitrile |

| λmax (Absorbance) | ~275 nm | - |

| λex (Excitation) | - | ~280 nm |

| λem (Emission) | - | ~310 nm |

| Molar Absorptivity (ε) | ~1500 L mol⁻¹ cm⁻¹ | - |

| Quantum Yield (Φf) | - | ~0.15 |

Voltammetric and Amperometric Techniques for Redox Characterization and Sensing

Electrochemical techniques, such as voltammetry and amperometry, are based on the measurement of the current that results from the oxidation or reduction of an analyte at an electrode surface. uc.pt Phenolic compounds are electroactive and can be readily oxidized at a suitable electrode. acs.org The oxidation of the hydroxyl group of this compound would produce a measurable current that is proportional to its concentration.

Cyclic voltammetry (CV) can be used to study the redox behavior of the compound, providing information about the oxidation potential and the reversibility of the electrochemical reaction. lew.ro This information is valuable for developing more sensitive quantitative methods. Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are more sensitive techniques that are well-suited for trace determination. nih.govmdpi.com These methods involve applying a potential waveform that minimizes the background current and enhances the faradaic current from the analyte's redox reaction.

The development of an electrochemical method would involve selecting an appropriate working electrode (e.g., glassy carbon, boron-doped diamond), a suitable supporting electrolyte and pH, and optimizing the parameters of the voltammetric technique. uc.ptlew.ro Modified electrodes, where the electrode surface is coated with a material that enhances the electrochemical response to the target analyte, can be used to improve the sensitivity and selectivity of the method. nih.gov

Interactive Data Table 4: Representative Electrochemical Data for the Oxidation of a Substituted Phenol.

| Technique | Parameter | Value |

| Cyclic Voltammetry | Oxidation Potential (Epa) | +0.65 V (vs. Ag/AgCl) |

| Peak Current (Ipa) | Proportional to concentration | |

| Differential Pulse Voltammetry | Peak Potential (Ep) | +0.60 V (vs. Ag/AgCl) |

| Limit of Detection (LOD) | ~10⁻⁷ M | |

| Working Electrode | - | Glassy Carbon Electrode |

| Supporting Electrolyte | - | 0.1 M Phosphate Buffer (pH 7.0) |

Novel Sensor Development for Targeted Detection

The development of novel sensors for the targeted detection of this compound offers the potential for rapid, on-site, and continuous monitoring. These sensors are typically designed with a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable signal.

For phenolic compounds, optical and electrochemical sensors are the most common. researchgate.netmdpi.com Optical sensors can be based on changes in absorbance, fluorescence, or color upon interaction with the analyte. rsc.org For example, a sensor could be developed by immobilizing a reagent on a solid support that changes color or fluorescence in the presence of this compound.

Electrochemical sensors for phenols often utilize enzymes, such as tyrosinase or laccase, immobilized on an electrode surface. mdpi.com These enzymes catalyze the oxidation of phenols, and the resulting current can be measured. The selectivity of these biosensors is determined by the substrate specificity of the enzyme. Given the sterically hindered nature of this compound, the accessibility of the phenolic hydroxyl group to the active site of the enzyme would be a critical factor in the development of such a sensor. nih.gov

The development of a novel sensor for this specific compound would likely involve computational modeling to design a recognition element (e.g., a molecularly imprinted polymer or a specific binding protein) that can selectively bind to the sterically hindered phenol. This recognition element would then be integrated with a suitable transducer to create a functional sensor device.

Fabrication of Electrochemical Sensors for Process Control and Environmental Sensing

Electrochemical sensors offer a compelling alternative to traditional analytical techniques due to their inherent advantages, including simplicity, rapid response, high sensitivity, and cost-effectiveness. rsc.org The fabrication of these sensors for phenolic compound detection often involves the modification of electrode surfaces to enhance their electrocatalytic activity and selectivity.

The fundamental principle behind the electrochemical detection of phenols lies in their oxidation at an electrode surface. However, direct oxidation often requires high potentials, leading to electrode fouling and poor selectivity. To overcome these challenges, various materials have been employed to modify working electrodes, such as glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and screen-printed electrodes. mdpi.comnih.gov

Common modification strategies include the use of:

Nanomaterials: Metal oxide nanoparticles (e.g., NiO, Ag₂O/Sb₂O₃, Fe₃O₄), and noble metal nanoparticles (e.g., Au, Pt) can be incorporated into the electrode matrix to increase the surface area and catalyze the oxidation of phenolic compounds. rsc.orgmdpi.comresearchgate.net

Carbon-based Materials: Graphene and carbon nanotubes are frequently used due to their excellent conductivity and large surface area, which facilitate electron transfer. ias.ac.in

Polymers: Electropolymerized films of natural phenolic antioxidants or conducting polymers can be deposited on the electrode surface to create a selective recognition layer. nih.gov These polymeric films can reduce matrix effects and prevent surface contamination. nih.gov

Molecularly Imprinted Polymers (MIPs): This technique creates specific cavities that are complementary in shape and size to the target analyte, offering high selectivity. mdpi.com

The performance of these sensors is typically evaluated using electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). nih.gov These methods allow for the sensitive determination of phenolic compounds across a wide linear range with low detection limits.

Table 1: Performance of Various Electrochemical Sensors for Phenolic Compound Detection

| Sensor Configuration | Target Analyte | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| NiO/C@reduced graphene oxide nanocomposite | Hydroquinone, Catechol, Bisphenol A | Not Specified | Not Specified | researchgate.net |

| Ag₂O/Sb₂O₃ NPs/GCE | 3-Methoxyphenol | 0.09 nM to 0.09 mM | Not Specified | rsc.org |

| NiS₂/CNT nanocomposites | 4-Methoxyphenol | Not Specified | 30.0 pM | rsc.org |

| g-C₃N₄ doped electrode | Phenol | 1–110 µM | 0.23 µM | ias.ac.in |

| Fe₃O₄ nanoparticles modified CPE | Sinapic acid | Not Specified | 2.2 × 10⁻⁷ M | mdpi.com |

| Fe₃O₄ nanoparticles modified CPE | Syringic acid | Not Specified | 2.6 × 10⁻⁷ M | mdpi.com |

Design of Optical Sensors Based on Luminescence or Colorimetric Responses

Optical sensors represent another promising avenue for the detection of phenolic compounds, offering high sensitivity and the potential for remote sensing. nih.govmdpi.com These sensors typically rely on changes in luminescence (fluorescence) or color (colorimetry) upon interaction with the target analyte.

Luminescence-Based Sensors:

Luminescence-based optical sensors for phenolic compounds often utilize a probe whose light-emitting properties are altered in the presence of the analyte. rsc.org A common mechanism is luminescence quenching, where the interaction between the probe and the phenolic compound leads to a decrease in the luminescence intensity. rsc.org

For instance, a sensor developed for the rapid sensing of total phenolic content utilized a Europium(III) complex as a luminescent probe. The quenching of the probe's luminescence upon interaction with phenolic compounds allowed for their quantification. rsc.org This method was successfully applied to industrial wastewater samples. rsc.org Time-resolved fluorescence techniques can further enhance the sensitivity and selectivity of these sensors. rsc.org

Colorimetric Sensors:

Colorimetric sensors are particularly attractive due to the possibility of visual detection without the need for sophisticated instrumentation. These sensors are based on a chromogenic reaction that produces a visible color change in the presence of the target analyte.

One example involves a colorimetric sensor array for the detection of phenols in environmental samples. The underlying principle is that the ease of the chromogenic reaction is related to the electronic properties of the phenolic compounds. researchgate.net Such sensors have demonstrated good linearity and have been successfully used to detect phenol in tap and river water. researchgate.net

The design of optical sensors can also incorporate optical fibers for the delivery and collection of light signals, enabling in-situ and real-time monitoring. researchgate.net The sensing element can be immobilized on a membrane at the tip of the optical fiber. researchgate.net

Table 2: Examples of Optical Sensor Performance for Phenolic Compounds

| Sensor Type | Sensing Principle | Target Analyte | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Luminescence Sensor | Luminescence quenching of Eu(III)–(NTA)₂–(Phen) complex | Total Phenolic Content | 0.01 µg mL⁻¹ | rsc.org |

The development of optical sensors specifically for this compound would likely involve the selection or synthesis of a probe that exhibits a selective and measurable optical response to this particular compound. The principles and techniques established for other phenolic compounds provide a clear roadmap for such endeavors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.